molecular formula C8H5F3O2 B13287708 2-(2,5-Difluorophenyl)-2-fluoroacetic acid

2-(2,5-Difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13287708
M. Wt: 190.12 g/mol
InChI Key: LDYRFTYLCIHXHJ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H5F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and an additional fluorine atom is attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-fluoroacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method is the direct fluorination of 2,5-difluorophenylacetic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes the synthesis of 2,5-difluorophenylacetic acid followed by selective fluorination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of difluorobenzoic acids or difluoroketones.

    Reduction: Formation of difluorophenylethanol or difluorophenylethane.

    Substitution: Formation of methoxy-substituted phenylacetic acids or tert-butoxy-substituted derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenylacetic acid: Lacks the additional fluorine atom on the acetic acid moiety, resulting in different chemical and biological properties.

    2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring, leading to reduced reactivity and different applications.

    3,5-Difluorophenylacetic acid: The fluorine atoms are positioned differently on the phenyl ring, affecting the compound’s overall reactivity and interactions.

Uniqueness

2-(2,5-Difluorophenyl)-2-fluoroacetic acid is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased electronegativity and steric effects. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials with enhanced performance characteristics.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5F3O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

LDYRFTYLCIHXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)F)F

Origin of Product

United States

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